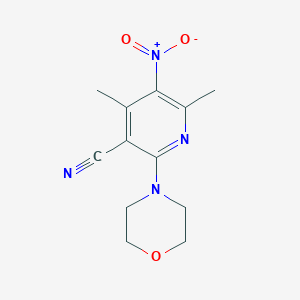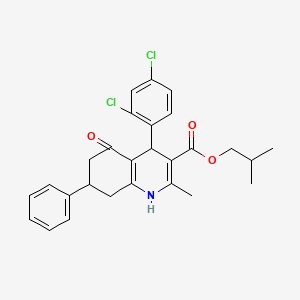
4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile, also known as DMNN, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various research fields. DMNN is a potent inhibitor of nicotinic acetylcholine receptors (nAChRs), which are important targets for drug discovery.
科学研究应用
4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile has been studied extensively for its potential applications in various research fields. It has been shown to be a potent and selective inhibitor of nAChRs, which are involved in a wide range of physiological processes including neurotransmission, muscle contraction, and cell signaling. 4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile has been used to study the role of nAChRs in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use as a therapeutic agent for these diseases.
作用机制
4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile acts as a competitive antagonist of nAChRs, meaning that it binds to the same site as acetylcholine and prevents its binding. This results in a decrease in the activity of nAChRs and a reduction in the release of neurotransmitters such as dopamine and acetylcholine. This mechanism of action is similar to that of other nAChR antagonists such as nicotine and curare.
Biochemical and Physiological Effects:
4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the striatum, which is involved in the regulation of movement and reward. It has also been shown to reduce the release of acetylcholine in the hippocampus, which is involved in learning and memory. 4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile has been shown to have anxiolytic and antipsychotic effects in animal models, suggesting its potential use in the treatment of anxiety and schizophrenia.
实验室实验的优点和局限性
4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile has several advantages for lab experiments. It is a highly potent and selective inhibitor of nAChRs, making it a valuable tool for studying the role of these receptors in various physiological processes. 4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile has also been shown to have good pharmacokinetic properties, meaning that it is easily absorbed and distributed in the body. However, 4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile has some limitations for lab experiments. It is a relatively expensive compound, which may limit its widespread use in research. Additionally, 4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile has some toxicity concerns, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on 4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile. One area of research is the development of more potent and selective nAChR antagonists based on the structure of 4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile. Another area of research is the investigation of the role of nAChRs in various diseases and the potential therapeutic use of nAChR antagonists such as 4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile. Finally, there is a need for further research on the safety and toxicity of 4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile, particularly in long-term studies.
合成方法
The synthesis of 4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile involves a multistep reaction process. The starting material is 2,4-dimethyl-5-nitronicotinonitrile, which is first converted to 2,4-dimethyl-5-nitropyridine. This intermediate is then reacted with morpholine in the presence of a base to form 2-(4-morpholinyl)-4,6-dimethyl-5-nitropyridine. Finally, the nitro group is reduced to the corresponding amine using a reducing agent such as hydrogen gas or sodium borohydride to yield 4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile.
属性
IUPAC Name |
4,6-dimethyl-2-morpholin-4-yl-5-nitropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-8-10(7-13)12(15-3-5-19-6-4-15)14-9(2)11(8)16(17)18/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHCWHWEKVGJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1[N+](=O)[O-])C)N2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-morpholin-4-yl-5-nitropyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4987136.png)
![2,5-dichloro-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B4987146.png)
![4-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B4987149.png)
![5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987151.png)
![2-(1-{[1-(5-quinolinylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol bis(trifluoroacetate) (salt)](/img/structure/B4987155.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,2-diphenylacetamide trifluoroacetate](/img/structure/B4987157.png)
![5-{[benzyl(methyl)amino]methyl}-N-(3-isoxazolylmethyl)-3-isoxazolecarboxamide](/img/structure/B4987165.png)
![2-methoxy-5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4987178.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B4987183.png)

![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4987192.png)

![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide](/img/structure/B4987202.png)
